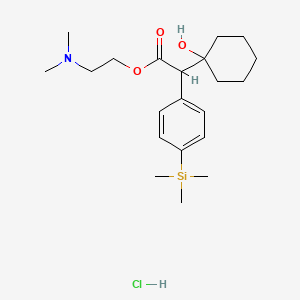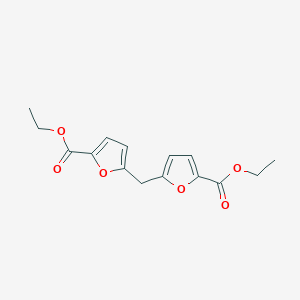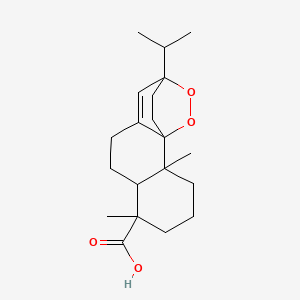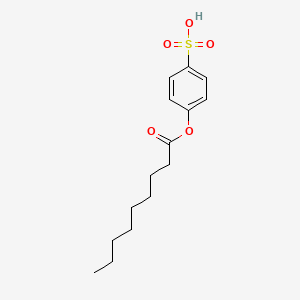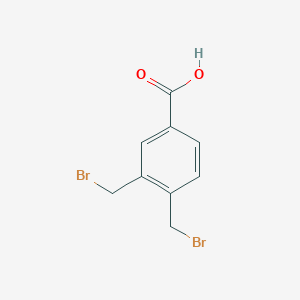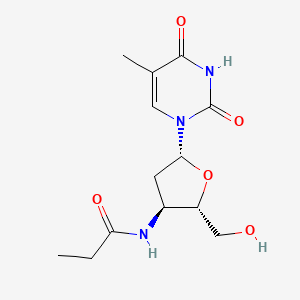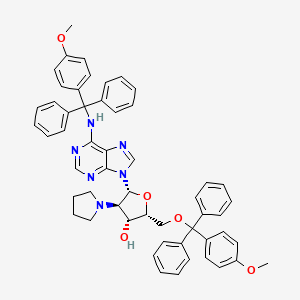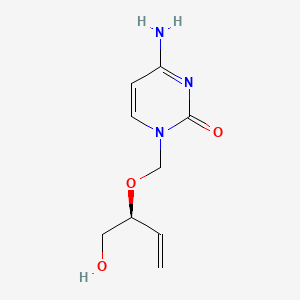
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is a heterocyclic organic compound. It features a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The compound is further substituted with an amino group at position 4 and a complex side chain at position 1. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- typically involves multi-step organic reactions. One common approach is the condensation of a suitable amino pyrimidine derivative with an aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution at the amino group can produce a wide range of substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Quinolone: Another heterocyclic compound with a similar structure but different nitrogen positioning.
4-Hydroxy-2-quinolone: Shares the pyrimidinone core but has a hydroxyl group instead of an amino group.
Indole Derivatives: Compounds with a similar aromatic ring structure but different functional groups and biological activities.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties
Propriétés
Numéro CAS |
136083-20-0 |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-amino-1-[[(2S)-1-hydroxybut-3-en-2-yl]oxymethyl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-2-7(5-13)15-6-12-4-3-8(10)11-9(12)14/h2-4,7,13H,1,5-6H2,(H2,10,11,14)/t7-/m0/s1 |
Clé InChI |
QTHAIQNVKFSUKG-ZETCQYMHSA-N |
SMILES isomérique |
C=C[C@@H](CO)OCN1C=CC(=NC1=O)N |
SMILES canonique |
C=CC(CO)OCN1C=CC(=NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


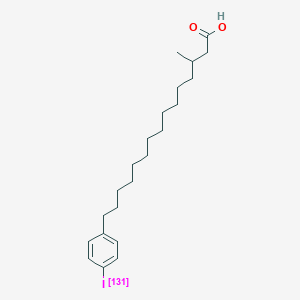
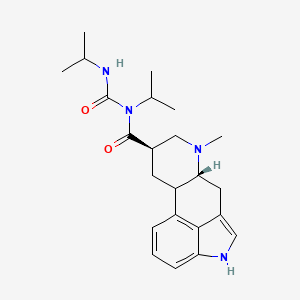
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
